Ethyl 2-chlorothiophene-3-carboxylate
Description
Ethyl 2-chlorothiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at position 2 and an ethyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester group, which facilitate nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C7H7ClO2S |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
ethyl 2-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
SZFNBOZFFBTWLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of 2-aminothiophene-3-carboxylate or 2-thiocyanatothiophene-3-carboxylate.
Oxidation: Formation of ethyl 2-chlorothiophene-3-sulfoxide or ethyl 2-chlorothiophene-3-sulfone.
Reduction: Formation of ethyl 2-chlorothiophene-3-carbinol.
Scientific Research Applications
Organic Synthesis
Ethyl 2-chlorothiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its ability to act as an electrophile allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions. This compound is particularly useful in synthesizing more complex thiophene derivatives, which are valuable in developing new materials and pharmaceuticals.
Medicinal Chemistry
Research has indicated that this compound possesses potential pharmacological properties. Its interactions with biological targets make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors. Studies have shown that compounds with similar structures can exhibit antimicrobial and anticancer activities, suggesting that this compound may also possess such properties.
Drug Development
The compound's ability to form covalent bonds with biological targets enhances its utility in medicinal chemistry. This compound can be modified to create derivatives that may inhibit enzymes associated with various diseases, including cancer and bacterial infections.
Case Studies
Several studies have explored the potential of thiophene derivatives in drug design:
- Antimicrobial Activity : Research indicates that thiophene-based compounds can inhibit bacterial enzymes, providing a basis for developing new antibiotics.
- Cancer Research : Some derivatives have shown promise in inducing apoptosis in cancer cells, making them candidates for further investigation in oncology .
Organic Electronics
This compound is also explored for its applications in material science, particularly in organic electronics. Its unique electronic properties make it suitable for use in organic photovoltaic cells and light-emitting diodes (LEDs). The compound can be polymerized to form conductive materials that are essential for these applications .
Comparative Analysis with Other Thiophene Derivatives
| Compound Name | Key Differences |
|---|---|
| Ethyl 5-chlorothiophene-3-carboxylate | Chlorine substitution at the 5-position affects reactivity |
| Ethyl 2-bromo-thiophene-3-carboxylate | Bromine substitution introduces different reactivity patterns |
| Mthis compound | Methyl group instead of ethyl alters solubility and reactivity |
| Ethyl 2-iodo-thiophene-3-carboxylate | Iodine substitution influences electronic properties and reactivity |
This table highlights the structural variations among thiophene derivatives and their implications on reactivity and application potential.
Mechanism of Action
The mechanism of action of ethyl 2-chlorothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of thiophene compounds have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 2-chlorothiophene-3-carboxylate with three structurally analogous thiophene derivatives, emphasizing substituent effects on molecular properties and reactivity.
Ethyl 2-Amino-4-(4-Chlorophenyl)Thiophene-3-Carboxylate
- Structure: Features an amino group (-NH₂) at position 2 and a 4-chlorophenyl group at position 4 of the thiophene ring, alongside the ethyl ester at position 3 .
- Molecular Formula: C₁₃H₁₂ClNO₂S (Molecular Weight: 281.78 g/mol).
- Key Differences: The amino group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chlorine substituent in the target compound.
- Applications: Likely used in medicinal chemistry due to the pharmacophoric amino and aromatic chlorophenyl groups.
Ethyl 2-Amino-4-Methylthiophene-3-Carboxylate
- Structure: Contains an amino group at position 2 and a methyl group (-CH₃) at position 4 .
- Molecular Formula: C₈H₁₁NO₂S (Molecular Weight: 185.24 g/mol).
- Key Differences :
- The methyl group is electron-donating, reducing the ring’s electrophilicity compared to the electron-withdrawing chlorine in the target compound.
- Lower molecular weight and reduced steric hindrance may improve reaction kinetics in synthetic pathways.
- Applications: Potential use in polymer chemistry or as a ligand due to its simpler structure and modifiable amino group.
Ethyl 2-(2-Chloropropanamido)-5-Ethylthiophene-3-Carboxylate
- Structure : Includes a 2-chloropropanamido group at position 2 and an ethyl group at position 5 .
- Molecular Formula: C₁₂H₁₆ClNO₃S (Molecular Weight: 289.78 g/mol).
- The additional ethyl group at position 5 enhances hydrophobicity, likely reducing aqueous solubility compared to the target compound.
- Applications : Suitable for prodrug design or as a bioactive scaffold in drug discovery.
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | -Cl (2), -COOEt (3) | C₇H₇ClO₂S | 190.63 | Moderate polarity, electrophilic ring |
| Ethyl 2-amino-4-(4-chlorophenyl)-thiophene-3-carboxylate | -NH₂ (2), -C₆H₄Cl (4), -COOEt (3) | C₁₃H₁₂ClNO₂S | 281.78 | High polarity, π-conjugated system |
| Ethyl 2-amino-4-methyl-thiophene-3-carboxylate | -NH₂ (2), -CH₃ (4), -COOEt (3) | C₈H₁₁NO₂S | 185.24 | Electron-rich ring, low steric hindrance |
| Ethyl 2-(2-chloropropanamido)-5-ethyl-thiophene-3-carboxylate | -NHCOCH₂Cl (2), -C₂H₅ (5), -COOEt (3) | C₁₂H₁₆ClNO₃S | 289.78 | High hydrophobicity, amide functionality |
Research Findings and Implications
- Electronic Effects: Chlorine at position 2 (target compound) enhances electrophilicity, favoring reactions like Suzuki-Miyaura coupling, whereas amino or amide groups (e.g., ) promote nucleophilic reactivity.
- Solubility Trends: Amino and amide substituents increase solubility in polar solvents (e.g., DMSO, ethanol), while alkyl or aromatic groups (e.g., methyl, chlorophenyl) favor organic phases.
- Thermal Stability : Bulky substituents (e.g., 4-chlorophenyl in ) may improve thermal stability due to increased crystallinity, whereas smaller groups (e.g., methyl in ) reduce melting points.
Biological Activity
Ethyl 2-chlorothiophene-3-carboxylate is a heterocyclic compound characterized by a thiophene ring with a chlorine atom at the 2-position and an ethyl ester group at the 3-position. This compound is notable for its unique electronic properties, stability, and potential biological activities, making it a valuable intermediate in organic synthesis and medicinal chemistry. Thiophene derivatives, including this compound, are recognized for their diverse applications, particularly in pharmaceuticals and materials science.
Pharmacological Properties
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies suggest that thiophene derivatives can inhibit specific bacterial enzymes, demonstrating potential utility in combating infections. This compound may act as an electrophile, reacting with nucleophiles in biological systems, which enhances its reactivity and ability to form covalent bonds with molecular targets .
- Anti-inflammatory Effects : Some derivatives within the thiophene family have shown potential as inhibitors of COX (cyclooxygenase) and LOX (lipoxygenase) enzymes, which are critical in inflammatory processes. This compound may exhibit similar properties due to its structural characteristics .
- Anticancer Potential : The compound's ability to modulate enzyme activity suggests it could play a role in cancer treatment by inducing apoptosis in cancer cells.
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural features:
| Compound Name | Key Differences |
|---|---|
| Ethyl 5-chlorothiophene-3-carboxylate | Chlorine substitution at the 5-position affects reactivity. |
| Ethyl 2-bromo-thiophene-3-carboxylate | Bromine substitution introduces different reactivity patterns. |
| Mthis compound | Methyl group instead of ethyl alters solubility and reactivity. |
| Ethyl 2-iodo-thiophene-3-carboxylate | Iodine substitution influences electronic properties and reactivity. |
The presence of chlorine at the 2-position provides distinct electronic characteristics compared to other substituted thiophenes, allowing for selective functionalization and diverse chemical transformations not possible with other halogenated derivatives.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound inhibited bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound showed effective inhibition comparable to established antibiotics .
- Anti-inflammatory Potential : In vitro assays revealed that thiophene derivatives could significantly reduce inflammation markers when tested against COX and LOX enzymes. The results indicated that this compound could serve as a lead compound for developing anti-inflammatory drugs .
The synthesis of this compound can be achieved through various methods, including:
- Traditional Organic Synthesis : Utilizing halogenation reactions followed by esterification processes.
- Industrial Methods : Employing continuous flow reactors to optimize yield and purity while ensuring consistent quality of the final product.
The mechanism of action for its biological activity involves the formation of covalent bonds with nucleophilic sites on target proteins or enzymes, leading to altered enzymatic activity or receptor inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
